molecular formula C10H19NO3 B13816301 4-Oxazolidinone, 2-methoxy-5,5-bis(1-methylethyl)-

4-Oxazolidinone, 2-methoxy-5,5-bis(1-methylethyl)-

Cat. No.: B13816301
M. Wt: 201.26 g/mol
InChI Key: YLWHBXUJCIMPRG-UHFFFAOYSA-N
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Description

2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one is a chemical compound with the molecular formula C10H19NO3. It is known for its unique structure, which includes an oxazolidinone ring substituted with methoxy and isopropyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with a methoxy-substituted carbonyl compound in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of 2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5,5-dimethyl-oxazolidin-4-one
  • 2-Ethoxy-5,5-bis(1-methylethyl)oxazolidin-4-one
  • 2-Methoxy-5,5-bis(1-methylpropyl)oxazolidin-4-one

Uniqueness

2-Methoxy-5,5-bis(1-methylethyl)oxazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-methoxy-5,5-di(propan-2-yl)-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H19NO3/c1-6(2)10(7(3)4)8(12)11-9(13-5)14-10/h6-7,9H,1-5H3,(H,11,12)

InChI Key

YLWHBXUJCIMPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)NC(O1)OC)C(C)C

Origin of Product

United States

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